
2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a fluorine atom and an oxo group, as well as an acetamide moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom and the oxo group. The acetamide moiety is then attached through an amide bond formation, and finally, the piperidine ring is incorporated.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with fluorine and oxo substitutions, as well as acetamide derivatives with piperidine rings. Examples include:
- 2-(5-chloro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide
- 2-(5-bromo-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide
Uniqueness
What sets 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the fluorine atom, in particular, can influence the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-11(15(22)18-7-3-2-4-8-18)17-13(20)10-19-9-12(16)5-6-14(19)21/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQGTUDVHQDZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)CN2C=C(C=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B6970641.png)
![N-methyl-1-(2-methylpyrazol-3-yl)-N-[(1-methyltriazol-4-yl)methyl]methanamine](/img/structure/B6970642.png)
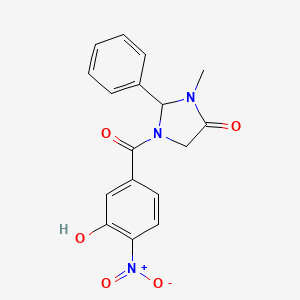
![4-(3-Methylbut-2-enoyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one](/img/structure/B6970656.png)
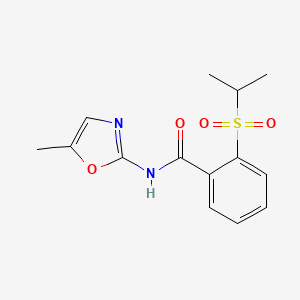
![Ethyl 1-[2-[[cyclopropyl-(4-methoxyphenyl)methyl]amino]-2-oxoethyl]-4-hydroxypiperidine-4-carboxylate](/img/structure/B6970675.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione](/img/structure/B6970681.png)
![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6970684.png)
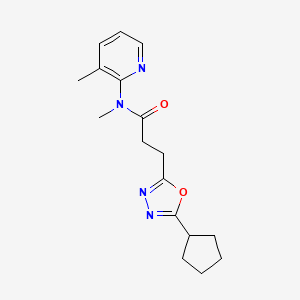
![3-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6970702.png)
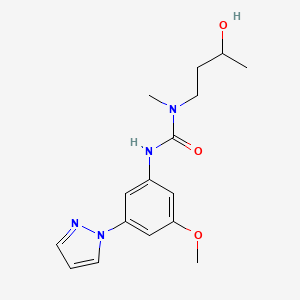
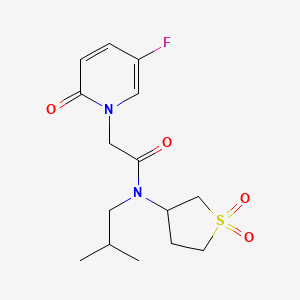
![5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one](/img/structure/B6970722.png)
![3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide](/img/structure/B6970730.png)
